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Compound of Interest

Compound Name: TAS-303

Cat. No.: B611164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary and secondary endpoints

evaluated in clinical trials for TAS-303, a novel therapeutic agent for stress urinary incontinence

(SUI). The accompanying protocols offer standardized methodologies for the key experiments

cited in these trials, facilitating reproducibility and comparison across studies.

Introduction to TAS-303
TAS-303 is a highly selective noradrenaline reuptake inhibitor.[1][2][3] Its mechanism of action

focuses on increasing noradrenaline levels in the synaptic clefts of the urethral sphincter

muscles. This leads to enhanced stimulation of α1-adrenergic receptors, resulting in increased

urethral closure pressure and improved urinary continence. Preclinical studies in animal models

have demonstrated the potential of TAS-303 to increase urethral basal pressure and leak point

pressure.[4] Unlike other medications for SUI, such as duloxetine, TAS-303 is designed to have

minimal effects on the central nervous system, potentially reducing side effects like nausea and

vomiting.

Primary and Secondary Endpoints in TAS-303
Clinical Trials
A key Phase 2, randomized, double-blind, placebo-controlled study in Japanese women with

SUI provides the primary basis for the endpoints and data presented below (ClinicalTrials.gov
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ID: NCT04512053).[2][5]

Primary Endpoint
The primary efficacy endpoint in the pivotal Phase 2 trial was the percent change from baseline

to Week 12 in the mean Stress Urinary Incontinence Episode Frequency (SUIEF) per 24 hours.

[2][5] This was assessed in the per-protocol set of participants.

Secondary Endpoints
A comprehensive set of secondary endpoints were evaluated to provide a broader

understanding of the efficacy and safety of TAS-303. These included:

Proportion of patients with a ≥ 50% reduction in mean SUIEF at Week 12.[2][5]

Change from baseline in Incontinence Episode Frequency (IEF).

Change from baseline in the amount of incontinence, as measured by the 24-hour pad test.

[2][5]

Change from baseline in health-related quality of life, assessed using the Patient Global

Impression of Improvement (PGI-I) and the Incontinence Quality of Life (I-QOL)

questionnaires.[2][5]

Safety and tolerability, evaluated through the incidence and severity of adverse events (AEs).

[2][5]

Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase 2 clinical trial of TAS-
303.

Table 1: Primary Efficacy Endpoint Results at Week 12
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Endpoint
TAS-303 (18
mg)

Placebo
Least Squares
Mean
Difference

P-value

Percent Change

in Mean SUIEF

from Baseline

-57.7% -46.9% -10.8% 0.036

Data from the per-protocol set.[2][5]

Table 2: Key Secondary Efficacy Endpoint Results at Week 12

Endpoint TAS-303 (18 mg) Placebo

Patients with ≥ 50% Reduction

in SUIEF
64.7% 53.0%

Data from the full analysis set. While showing a positive trend, the difference for this secondary

endpoint was not statistically significant.[6]

Table 3: Safety and Tolerability Overview

Adverse Event Profile TAS-303 (18 mg) Placebo

Any Adverse Event 29.3% 29.6%

Severity of Adverse Events All mild or moderate All mild or moderate

Serious Adverse Events None reported None reported

Discontinuations due to

Adverse Events
None reported None reported

Nervous System or

Gastrointestinal-related AEs
None reported Not specified

[6]
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Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure standardized

data collection and interpretation.

Protocol 1: Assessment of Stress Urinary Incontinence
Episode Frequency (SUIEF) using a Bladder Diary
Objective: To quantify the number of SUI episodes over a 24-hour period.

Materials:

Standardized bladder diary booklet

Pen or pencil

Procedure:

Patients are instructed to record information in the bladder diary for a specified period (e.g.,

7 consecutive days) before baseline and at follow-up visits.

For each urination, patients record the time and whether it was a voluntary urination or an

incontinence episode.

For each incontinence episode, patients specify the perceived cause (e.g., coughing,

sneezing, physical exertion for SUI).

The mean number of SUI episodes per 24 hours is calculated by summing the total number

of SUI episodes recorded and dividing by the number of days the diary was completed.

Protocol 2: 24-Hour Pad Test for Incontinence Amount
Objective: To objectively measure the amount of urine leakage over a 24-hour period.

Materials:

Pre-weighed absorbent pads
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Sealable plastic bags

Digital scale accurate to 0.1g

Procedure:

The test begins in the morning after the first void. The patient puts on a pre-weighed pad.

The patient is instructed to follow their normal daily activities and fluid intake.[7]

Each time a pad is changed, the used pad is placed in a sealable plastic bag and stored. A

new pre-weighed pad is worn.

This process continues for a full 24 hours.[7]

At the end of the 24-hour period, all used pads are collected.

Each used pad is weighed, and the initial pre-weight of the pad is subtracted to determine

the amount of urine lost.

The total incontinence amount is the sum of the weight gain of all pads used during the 24-

hour period. A weight gain of more than 4g is generally considered significant.[8]

Protocol 3: Patient Global Impression of Improvement
(PGI-I) Questionnaire
Objective: To assess the patient's subjective perception of improvement in their SUI symptoms.

Materials:

Standardized PGI-I questionnaire form.[9]

Procedure:

At follow-up visits, patients are asked to respond to a single question comparing their current

condition to their baseline condition before treatment.[9]
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The question is typically phrased as: "How would you describe your urinary incontinence

condition now, as compared to how it was at the start of the study?"

Patients select one of the following responses:

Very much better

Much better

A little better

No change

A little worse

Much worse

Very much worse

For analysis, "improved" is often defined as a response of "very much better" or "much

better".

Protocol 4: Incontinence Quality of Life (I-QOL)
Questionnaire
Objective: To measure the impact of urinary incontinence on a patient's quality of life.

Materials:

The 22-item I-QOL questionnaire.[10][11]

Procedure:

Patients self-administer the questionnaire at baseline and follow-up visits.

The questionnaire consists of 22 questions across three domains: Avoidance and Limiting

Behaviors, Psychosocial Impact, and Social Embarrassment.[10][11]
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Patients rate each item on a 5-point Likert scale, indicating the extent to which their urinary

incontinence has affected specific aspects of their life.

Scoring:

The raw score is the sum of the responses to all 22 items.

The total score is transformed to a scale of 0 to 100, where a higher score indicates a

better quality of life.[12] The transformation formula is:

Transformed Score = [(Sum of item scores - 22) / 88] * 100
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Caption: Mechanism of action of TAS-303 in the urethral sphincter.

Experimental Workflow of the TAS-303 Phase 2 Clinical
Trial
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Screening & Baseline

12-Week Treatment Period

Inclusion Criteria Met:
- SUI Symptoms ≥ 12 weeks

- 1-hour pad test > 2.0g
- SUI episodes ≥ 1/day

Exclusion Criteria Assessed:
- Predominantly Urge Incontinence

- Prior SUI Surgery

Baseline Assessments:
- Bladder Diary

- 24-hour Pad Test
- I-QOL & PGI-I

Randomization (1:1)

TAS-303 (18 mg)
Once Daily

Placebo
Once Daily

Week 12 Assessments:
- Bladder Diary

- 24-hour Pad Test
- I-QOL & PGI-I

- Adverse Event Monitoring

Data Analysis:
- Primary Endpoint: % Change in SUIEF

- Secondary Endpoints

Click to download full resolution via product page

Caption: Overview of the patient journey in the TAS-303 Phase 2 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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